molecular formula C23H20FN3O3S2 B2701822 N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252917-30-8

N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2701822
CAS No.: 1252917-30-8
M. Wt: 469.55
InChI Key: LOOJRAOMRVVBGS-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold frequently explored in medicinal chemistry due to its versatility in drug design. Key structural elements include:

  • Position 3: A 3-methoxybenzyl substituent, which may influence electronic properties and hydrogen-bonding interactions.
  • Position 2: A sulfanyl (-S-) group linked to an acetamide moiety.
  • Acetamide side chain: Substituted with a 3-fluoro-4-methylphenyl group, likely enhancing lipophilicity and target binding.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-14-6-7-16(11-18(14)24)25-20(28)13-32-23-26-19-8-9-31-21(19)22(29)27(23)12-15-4-3-5-17(10-15)30-2/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOJRAOMRVVBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the methoxybenzyl group, and the attachment of the fluoro-methylphenyl moiety. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Thieno[3,2-d]pyrimidin-4-one Core

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
  • Core: Identical thieno[3,2-d]pyrimidin-4-one.
  • Substituents :
    • Position 3 : 4-Methylphenyl (vs. 3-methoxybenzyl in the target compound).
    • Acetamide : 4-(Trifluoromethoxy)phenyl (electron-withdrawing group).
  • Implications :
    • The trifluoromethoxy group may improve metabolic stability compared to the target’s 3-fluoro-4-methylphenyl .
    • Methylphenyl at position 3 reduces steric hindrance compared to the bulkier 3-methoxybenzyl.
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()
  • Core: Tetrahydrobenzothieno-triazolo-pyrimidine (more complex fused system).
  • Acetamide: Phenyl group (simpler than the target’s fluorinated aryl).
  • Implications :
    • The triazolo-pyrimidine core may enhance binding to purine-dependent enzymes (e.g., kinases) .

Analogs with Modified Heterocyclic Cores

AMG 487 (Pyrido[2,3-d]pyrimidin-4-one Derivative) ()
  • Core : Pyrido[2,3-d]pyrimidin-4-one (pyridine fused with pyrimidine).
  • Substituents :
    • Ethoxy-phenyl at position 3.
    • Trifluoromethoxyphenyl acetamide.
  • Pharmacokinetics :
    • Exhibits dose- and time-dependent pharmacokinetics due to CYP3A inhibition by its metabolite M2.
    • Highlights the importance of substituents on metabolic stability and drug-drug interaction risks .
Tyrosine Kinase Inhibitor (Thieno[3,2-b]pyridine Core) ()
  • Core: Thieno[3,2-b]pyridine (distinct from thienopyrimidine).
  • Substituents: Methoxyethylaminomethyl pyridyl and fluorophenyl acetamide.
  • Implications: Minor changes in heterocycle (e.g., pyridine vs. pyrimidine) redirect biological activity toward tyrosine kinase inhibition .

Substituent Effects on Activity and Stability

Position 3 Modifications
  • 3-Methoxybenzyl (Target) vs. Methylphenyl may enhance hydrophobic interactions but reduce polarity .
Acetamide Side Chain Variations
  • 3-Fluoro-4-methylphenyl (Target) vs. 4-Trifluoromethoxyphenyl () :
    • Trifluoromethoxy increases electron-withdrawing effects, possibly delaying oxidative metabolism.
    • Fluorine atoms in both groups improve membrane permeability .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.

The compound has the molecular formula C17H17FN3OS and a molecular weight of 330.4 g/mol. It features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly against various cancer cell lines. The presence of a fluorine atom and a methoxy group enhances its pharmacological profile by potentially increasing lipophilicity and modifying interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Research indicates that derivatives of thieno[3,2-d]pyrimidines often target kinases such as Aurora-A and others implicated in cell cycle regulation and tumor growth .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • MCF7 Cell Line : Exhibited significant cytotoxicity with an IC50 value of approximately 1.88 µM.
  • NCI-H460 Cell Line : Demonstrated an IC50 value of 2.12 µM, indicating strong potential against lung cancer cells.
  • HCT116 Cell Line : Showed an IC50 value as low as 0.39 µM, suggesting potent anticancer efficacy.

These results highlight the compound's potential as a lead candidate for further development in cancer therapy.

Cell Line IC50 (µM) Reference
MCF71.88
NCI-H4602.12
HCT1160.39

Case Studies

  • Study on Thieno[3,2-d]pyrimidine Derivatives : A comprehensive study evaluated various derivatives including N-(3-fluoro-4-methylphenyl)-2-{...}. The findings indicated that modifications at the position of the thiol group significantly influenced anticancer activity, with certain analogs showing enhanced potency against resistant cancer cell lines .
  • Mechanistic Studies : Another investigation focused on the compound's interaction with dihydrofolate reductase (DHFR), revealing that it inhibits this enzyme effectively, thereby disrupting folate metabolism essential for DNA synthesis in rapidly dividing cancer cells .

Synthesis Pathways

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{...} involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the methoxy and fluorine substituents.
  • Final coupling reactions to yield the desired acetamide structure.

This synthetic versatility allows for further modifications to enhance biological activity or alter pharmacokinetic properties.

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